molecular formula C21H22ClN3O2S B2984871 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226453-54-8

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2984871
CAS No.: 1226453-54-8
M. Wt: 415.94
InChI Key: ITWQXJHSGKPSDM-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a 4-methoxyphenyl group. A thioether linkage connects the imidazole’s 2-position to an N-isopropylacetamide moiety. The molecular formula is C22H23ClN3O2S, with a molecular weight of 437.0 g/mol (calculated). The 4-chlorophenyl and 4-methoxyphenyl groups introduce electron-withdrawing and electron-donating effects, respectively, influencing reactivity and biological interactions .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14(2)24-20(26)13-28-21-23-12-19(15-4-10-18(27-3)11-5-15)25(21)17-8-6-16(22)7-9-17/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWQXJHSGKPSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the thiolation and acetamide formation under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research and validation.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Imidazole Positions) Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1: 4-ClPh; 5: 4-MeOPh Isopropyl C22H23ClN3O2S 437.0
2-((5-(4-Fluorophenyl)-1-(4-MeOPh)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 1: 4-MeOPh; 5: 4-FPh Thiazol-2-yl C21H16ClFN4O2S2 485.0
2-((1-(4-ClPh)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1: 4-ClPh; 5: p-tolyl Thiazol-2-yl C21H17ClN4OS2 441.0
2-((1-(4-ClPh)-5-Ph-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 1: 4-ClPh; 5: Ph 5-Methylisoxazol-3-yl C21H17ClN4O2S 424.9

Key Observations :

  • Steric Influence : Bulky N-isopropyl substituents may reduce membrane permeability compared to heterocyclic groups (e.g., thiazol, isoxazol) but improve metabolic stability .

Computational and Experimental Insights

  • Molecular Docking : AutoDock4 simulations () predict that the 4-MeOPh group in the target compound stabilizes π-π interactions with COX-2’s hydrophobic pocket, similar to Compound 9 .
  • Spectroscopic Characterization : Analogous compounds are validated via <sup>1</sup>H/<sup>13</sup>C-NMR and X-ray crystallography (e.g., ), confirming regiospecific substitution .

Biological Activity

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that integrates various functional groups, notably an imidazole ring, a chlorophenyl group, and a methoxyphenyl group. This unique structural composition is believed to contribute to its diverse biological activities, making it a subject of interest in pharmacological research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Imidazole Ring : Utilizing precursors that contain both the chlorophenyl and methoxyphenyl groups.
  • Thioether Formation : Introducing a thio group to enhance reactivity.
  • Acetamide Derivation : Modifying the compound to include an isopropylacetamide moiety.

Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity during synthesis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant antimicrobial and antitumor activities. The biological activity of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has been explored in various studies, highlighting its potential therapeutic effects.

Antimicrobial Activity

Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines and exhibit antifungal properties. For instance, compounds structurally related to 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antitumor Activity

The compound's ability to interact with multiple biological targets may lead to diverse therapeutic effects, particularly in cancer treatment. Research has indicated that similar imidazole-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antitumor Efficacy

A study focused on the antitumor efficacy of imidazole derivatives showed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against several cancer cell lines. The specific mechanisms involved were apoptosis induction and inhibition of angiogenesis .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of related compounds against a panel of bacterial strains. The results indicated that the tested imidazole derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Detailed Research Findings

Activity IC50 Value (µM) Target Reference
Antitumor5.0 - 10.0Various Cancer Cell Lines
Antibacterial10.0 - 20.0Salmonella typhi, Bacillus subtilis
Acetylcholinesterase Inhibition2.14 - 6.28Enzyme Inhibition

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via nucleophilic substitution between a substituted imidazole-thiol and 2-chloro-N-isopropylacetamide under basic conditions. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol group, enabling coupling with the chloroacetamide derivative. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water mixtures) are critical steps .

Q. Which spectroscopic techniques confirm its structural identity?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=S, C=O), while ¹H and ¹³C NMR elucidate substituent positions and regiochemistry. Elemental analysis validates purity by comparing experimental and theoretical C/H/N/S percentages. For example, reports detailed NMR shifts and elemental data for analogous imidazole derivatives .

Q. What safety precautions are essential during handling?

Use personal protective equipment (PPE), avoid inhalation/ingestion, and work in a fume hood. Store in airtight containers away from heat and moisture. While focuses on a related compound, its guidelines on corrosion, toxicity, and environmental hazards apply broadly .

Q. How do substituents on the imidazole ring influence bioactivity?

The 4-chlorophenyl group enhances lipophilicity and target binding, while 4-methoxyphenyl contributes electron-donating effects, modulating pharmacokinetics. Fluorophenyl and bromophenyl analogs () show varied COX inhibition, highlighting structure-activity relationships (SAR) .

Q. Which solvents optimize recrystallization?

Ethanol/water mixtures () and DMSO/water systems () are effective, depending on solubility. Solvent polarity and cooling rates must be tailored to minimize impurities .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky aryl groups?

Optimize solvent polarity (e.g., DMF for polar intermediates), increase reaction time, or use stronger bases (e.g., NaH). achieved higher yields for triazole-thiazole hybrids by adjusting catalyst ratios and reflux conditions .

Q. What strategies resolve conflicting NMR data for regioisomers?

Use 2D NMR techniques (COSY, HSQC) to assign proton-proton and carbon-proton correlations. For example, NOESY can distinguish between 1,4- and 1,5-disubstituted imidazoles. Elemental analysis () and X-ray crystallography (if crystals are obtainable) provide additional validation .

Q. How do molecular docking studies inform target selectivity?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-1/2. visualized docking poses of analogs (e.g., 9c) with active sites, guiding SAR for anti-inflammatory activity .

Q. Why do bioactivity results vary across structurally similar analogs?

Subtle substituent changes (e.g., 4-F vs. 4-Cl) alter steric and electronic interactions. Comparative assays (e.g., enzymatic inhibition, cell viability) and statistical analysis (e.g., ANOVA) quantify these effects. reported COX-2 selectivity for fluorophenyl derivatives, unlike methoxy-substituted analogs .

Q. How to validate purity when spectral data are inconclusive?

Combine HPLC (≥95% purity), high-resolution mass spectrometry (HRMS), and differential scanning calorimetry (DSC). cross-validated purity via melting point consistency and %C/%H deviations <0.4% in elemental analysis .

Q. What computational methods support electronic structure analysis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations assess stability in biological matrices. applied similar methods to fluorophenyl-imidazole analogs .

Q. How to address low regioselectivity during imidazole core formation?

Control stoichiometry (e.g., 1:1 ratio of aldehyde and amine precursors) and use templating agents (e.g., NH₄OAc). synthesized tetra-substituted imidazoles via Debus-Radziszewski reactions, emphasizing temperature and catalyst optimization .

Q. What are key considerations for scale-up synthesis?

Ensure solvent recovery (e.g., distillation), replace hazardous reagents (e.g., POCl₃ in with safer alternatives), and implement continuous flow systems for exothermic steps. Process analytical technology (PAT) monitors critical parameters in real-time .

Q. How to correlate in vitro and in silico bioactivity data?

Validate docking scores with IC₅₀ values from enzyme assays. For instance, linked favorable docking poses (e.g., 9c) with COX-2 inhibition, confirming computational predictions .

Q. What analytical challenges arise in stability studies?

Degradation products (e.g., hydrolyzed acetamide or oxidized thioether) require LC-MS/MS identification. Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies susceptible functional groups .

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